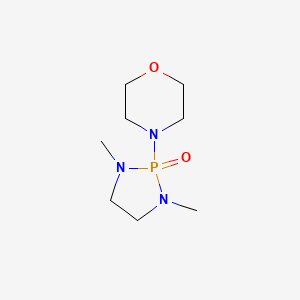
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is an organic compound that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- typically involves the reaction of morpholine with 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidine. This reaction is often carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group.
1,3-Dimethyl-2-oxido-1,3,2-diazaphospholidine: The parent compound without the morpholine ring.
Uniqueness
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is unique due to its combined structural features, which confer specific reactivity and stability not found in its simpler analogs. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
649759-37-5 |
|---|---|
Molekularformel |
C8H18N3O2P |
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
1,3-dimethyl-2-morpholin-4-yl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18N3O2P/c1-9-3-4-10(2)14(9,12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
VMZMCZBPMQKWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(P1(=O)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


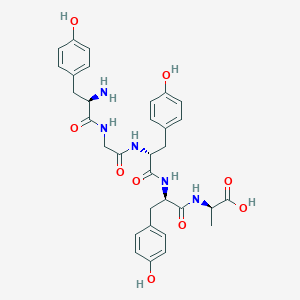
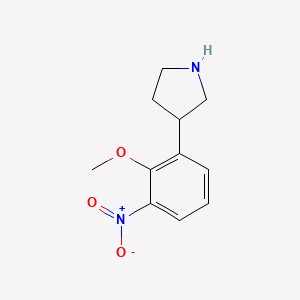
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
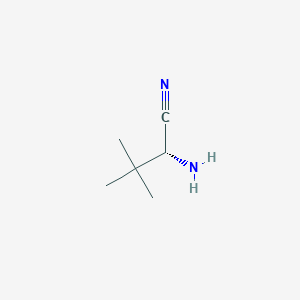
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
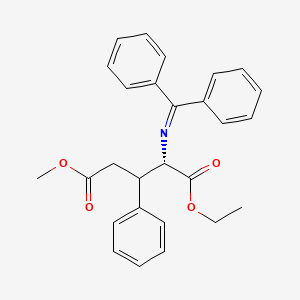
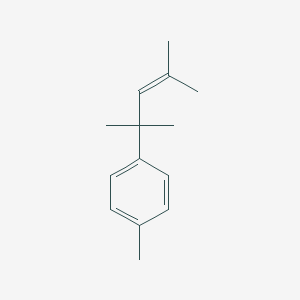
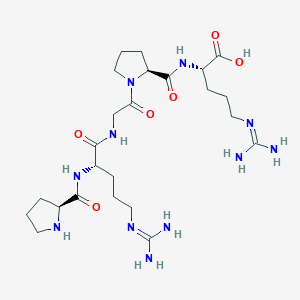
![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
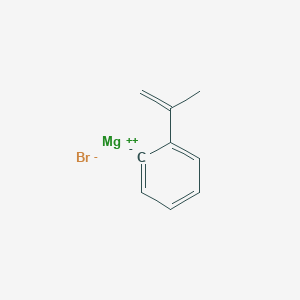
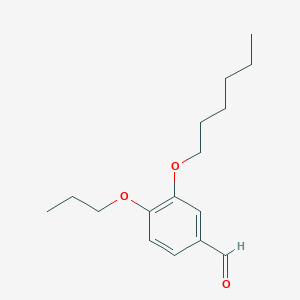
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
